Azithromycin Impurity C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

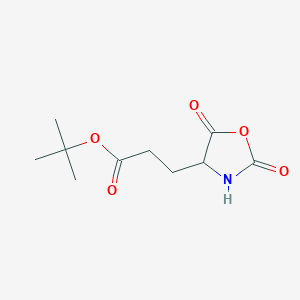

Azithromycine Impureté C, également connue sous le nom de 3’-N-Déméthyl-3’-N-(phénylsulfonyl) azithromycine, est un dérivé de l’azithromycine, un antibiotique macrolide largement utilisé. Cette impureté est l’un des nombreux sous-produits formés lors de la synthèse et de la dégradation de l’azithromycine. Comprendre et contrôler les niveaux de ces impuretés est essentiel pour garantir la sécurité et l’efficacité des produits pharmaceutiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Azithromycine Impureté C implique la déméthylation de l’azithromycine suivie de l’introduction d’un groupe phénylsulfonyle. Le processus comprend généralement :

Déméthylation : Cette étape implique l’élimination d’un groupe méthyle de l’azithromycine. Les réactifs couramment utilisés pour la déméthylation comprennent le tribromure de bore (BBr3) ou d’autres acides forts.

Phénylsulfonylation : L’azithromycine déméthylée est ensuite mise à réagir avec le chlorure de phénylsulfonyle en présence d’une base telle que la pyridine ou la triéthylamine pour introduire le groupe phénylsulfonyle.

Méthodes de production industrielle

La production industrielle de l’Azithromycine Impureté C suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Traitement par lots : De grandes quantités d’azithromycine sont soumises à une déméthylation et à une phénylsulfonylation dans des réacteurs discontinus.

Purification : Le produit obtenu est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) pour isoler l’Azithromycine Impureté C des autres sous-produits et des matières premières non réagies.

Analyse Des Réactions Chimiques

Types de réactions

L’Azithromycine Impureté C subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les oxydants courants comprennent le peroxyde d’hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde, l’ammoniac).

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H2O2) en milieu acide ou basique.

Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l’éthanol.

Substitution : Halogènes (par exemple, le chlore, le brome) en présence d’un catalyseur tel que le chlorure de fer ou d’aluminium.

Principaux produits formés

Oxydation : Dérivés oxydés de l’Azithromycine Impureté C.

Réduction : Dérivés réduits de l’Azithromycine Impureté C.

Substitution : Dérivés substitués avec des groupes fonctionnels différents remplaçant les groupes fonctionnels d’origine.

Applications de la recherche scientifique

L’Azithromycine Impureté C a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme étalon de référence en chimie analytique pour identifier et quantifier les impuretés dans les formulations d’azithromycine.

Biologie : Étudiée pour son activité biologique potentielle et ses interactions avec les molécules biologiques.

Médecine : Enquête sur ses effets potentiels sur la santé humaine et son rôle dans la sécurité et l’efficacité des médicaments à base d’azithromycine.

Industrie : Utilisée dans les processus de contrôle et d’assurance de la qualité dans l’industrie pharmaceutique pour garantir la pureté des produits à base d’azithromycine.

Applications De Recherche Scientifique

Azithromycin Impurity C has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in azithromycin formulations.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential effects on human health and its role in the safety and efficacy of azithromycin-based medications.

Industry: Used in the quality control and assurance processes in the pharmaceutical industry to ensure the purity of azithromycin products.

Mécanisme D'action

Le mécanisme d’action de l’Azithromycine Impureté C n’est pas bien documenté, mais on pense qu’il est similaire à celui de l’azithromycine. L’azithromycine agit en se liant à l’ARNr 23S de la sous-unité ribosomique 50S bactérienne, inhibant ainsi la synthèse des protéines bactériennes. Cette action empêche la croissance et la réplication des bactéries. L’impureté peut également interagir avec des cibles moléculaires et des voies similaires, affectant potentiellement l’efficacité globale et la sécurité de l’azithromycine.

Comparaison Avec Des Composés Similaires

L’Azithromycine Impureté C peut être comparée à d’autres impuretés et dérivés de l’azithromycine, tels que :

Azithromycine Impureté A : Un autre sous-produit formé lors de la synthèse de l’azithromycine.

Azithromycine Impureté B : Un produit de dégradation de l’azithromycine.

Azithromycine Impureté D : Un composé apparenté avec un schéma de substitution différent.

Unicité

L’Azithromycine Impureté C est unique en raison de la présence du groupe phénylsulfonyle, qui la distingue des autres impuretés et dérivés. Cette différence structurelle peut entraîner des propriétés chimiques et biologiques distinctes, ce qui en fait un composé important pour la recherche et le contrôle de la qualité.

Propriétés

Formule moléculaire |

C37H70N2O12 |

|---|---|

Poids moléculaire |

735.0 g/mol |

Nom IUPAC |

13-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3 |

Clé InChI |

PAIIKRKARNTWPY-UHFFFAOYSA-N |

SMILES canonique |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)

![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)

![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)

![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)

![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)

![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)

![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)